molecular formula C12H8ClN3 B14865460 2-Methyl-6-(2-chlorophenyl)pyrimidine-4-carbonitrile

2-Methyl-6-(2-chlorophenyl)pyrimidine-4-carbonitrile

Cat. No.: B14865460
M. Wt: 229.66 g/mol
InChI Key: VPBLRVPXOLITGD-UHFFFAOYSA-N
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Description

6-(2-chlorophenyl)-2-methylpyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a 2-chlorophenyl group at the 6-position, a methyl group at the 2-position, and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chlorophenyl)-2-methylpyrimidine-4-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chlorobenzonitrile and 2-methylpyrimidine.

    Cyclization Reaction: The key step involves the cyclization of 2-chlorobenzonitrile with 2-methylpyrimidine under basic conditions to form the desired pyrimidine ring.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of 6-(2-chlorophenyl)-2-methylpyrimidine-4-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2-chlorophenyl)-2-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents such as ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Products: Derivatives with various functional groups replacing the chlorine atom.

    Oxidation Products: Compounds with additional oxygen-containing functional groups.

    Reduction Products: Compounds with reduced functional groups, such as amines or alcohols.

    Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

6-(2-chlorophenyl)-2-methylpyrimidine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 6-(2-chlorophenyl)-2-methylpyrimidine-4-carbonitrile depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.

    Chemical Reactivity: The presence of the cyano group and the chlorine atom on the phenyl ring makes it a versatile intermediate for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    2-chlorophenyl-2-methylpyrimidine-4-carbonitrile: Similar structure but without the 6-position substitution.

    6-(2-bromophenyl)-2-methylpyrimidine-4-carbonitrile: Similar structure with a bromine atom instead of chlorine.

    6-(2-chlorophenyl)-2-ethylpyrimidine-4-carbonitrile: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

6-(2-chlorophenyl)-2-methylpyrimidine-4-carbonitrile is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenyl group enhances its potential for interactions with biological targets, while the cyano group provides a handle for further chemical modifications.

Properties

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

6-(2-chlorophenyl)-2-methylpyrimidine-4-carbonitrile

InChI

InChI=1S/C12H8ClN3/c1-8-15-9(7-14)6-12(16-8)10-4-2-3-5-11(10)13/h2-6H,1H3

InChI Key

VPBLRVPXOLITGD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C2=CC=CC=C2Cl)C#N

Origin of Product

United States

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